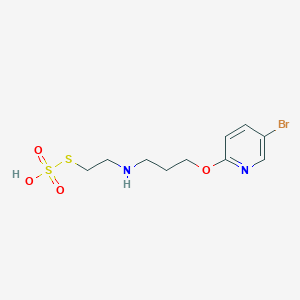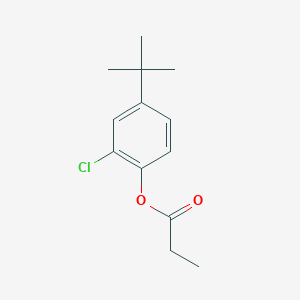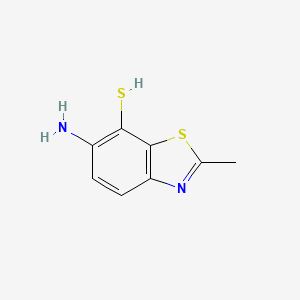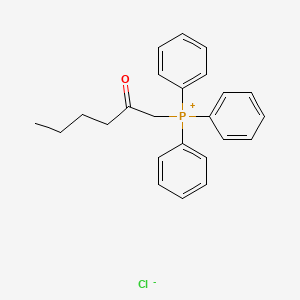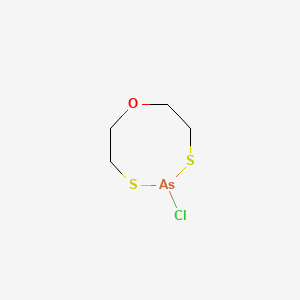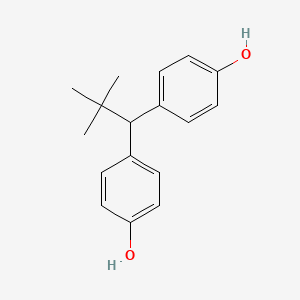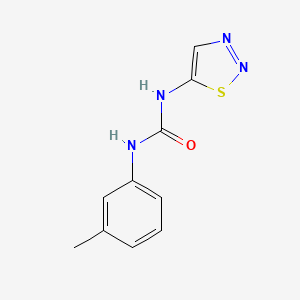
N-(3-Methylphenyl)-N'-1,2,3-thiadiazol-5-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea is an organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups. The presence of the 3-methylphenyl group adds to the complexity and potential reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 3-methylphenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine group.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The thiadiazole ring and urea moiety play crucial roles in the binding interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-4-ylurea
- N-(3-Methylphenyl)-N’-1,2,4-thiadiazol-5-ylurea
- N-(3-Methylphenyl)-N’-1,3,4-thiadiazol-5-ylurea
Uniqueness
N-(3-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea is unique due to the specific positioning of the nitrogen atoms in the thiadiazole ring, which can influence its reactivity and binding properties. The presence of the 3-methylphenyl group also adds to its distinctiveness, potentially enhancing its biological activity and making it a valuable compound for various applications.
Properties
CAS No. |
51707-60-9 |
|---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-7-3-2-4-8(5-7)12-10(15)13-9-6-11-14-16-9/h2-6H,1H3,(H2,12,13,15) |
InChI Key |
VPQCEUKQHPEXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


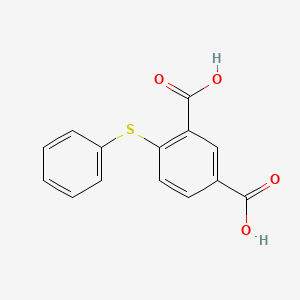
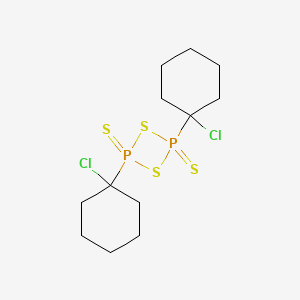
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
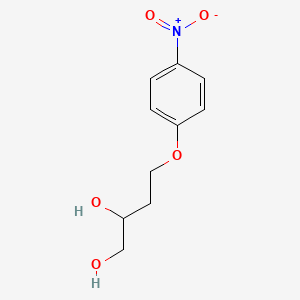
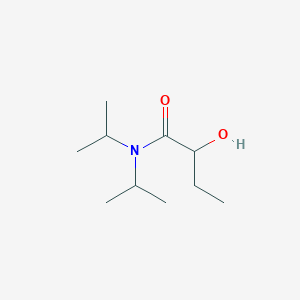
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
